

# Spectroscopic and Biosynthetic Elucidation of Loganin: A Technical Guide

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Disclaimer: Initial searches for "**Inflexuside B**" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive overview of the spectroscopic and biosynthetic data for the well-characterized iridoid glycoside, Loganin, as an illustrative example of the requested technical content and format.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the spectroscopic data, experimental protocols, and biosynthetic pathway of Loganin.

## **Spectroscopic Data for Loganin**

Loganin (C<sub>17</sub>H<sub>26</sub>O<sub>10</sub>, Molar Mass: 390.38 g/mol) is an iridoid glycoside that has been isolated from several plant species, including those from the Loganiaceae and Apocynaceae families.[1] It serves as a key intermediate in the biosynthesis of various terpene indole alkaloids.[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Loganin has been extensively performed using one- and two-dimensional NMR techniques. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Loganin (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	2.5
3	7.42	S	
5	3.10	m	_
6	4.15	dd	5.0, 2.0
7	1.85	m	
8	1.10	d	7.0
9	2.25	m	
1'	4.65	d	8.0
2'	3.20	dd	9.0, 8.0
3'	3.38	t	9.0
4'	3.30	t	9.0
5'	3.45	m	_
6'a	3.85	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5
OCH <sub>3</sub>	3.72	S	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Loganin (125 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ, ppm)
1	98.2
3	151.5
4	112.1
5	31.5
6	78.9
7	41.2
8	13.5
9	46.8
11	168.9
1'	100.1
2'	74.8
3'	77.9
4'	71.6
5'	78.1
6'	62.8
OCH₃	51.9

## Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products like Loganin.

Table 3: ESI-MS/MS Fragmentation Data for Loganin



Precursor Ion [M+H]+ (m/z)	Fragment Ions (m/z)	Interpretation
391.16	229.09	[M+H - Glucose]+ (Aglycone)
211.08	[Aglycone - H <sub>2</sub> O] <sup>+</sup>	
193.07	[Aglycone - 2H <sub>2</sub> O] <sup>+</sup>	-
165.08	[Aglycone - H <sub>2</sub> O - CO <sub>2</sub> ] <sup>+</sup>	-

## **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

A comprehensive NMR analysis of a purified natural product like Loganin typically involves the following steps:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: NMR spectra are acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
- <sup>13</sup>C NMR Acquisition: A proton-decoupled <sup>13</sup>C NMR spectrum is recorded. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer relaxation delay are typically required.
- 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed. This includes:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
   correlations between protons and carbons, which is crucial for connecting different spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
- Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal.

### **Mass Spectrometry**

High-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique is the standard for analyzing natural products.

- Sample Preparation: A dilute solution of the purified compound (typically 1-10  $\mu$ g/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
- Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system (e.g., UPLC or HPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to promote ionization.
- Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like Loganin. It can be operated in either positive or negative ion mode.
- Mass Analysis:
  - Full Scan MS: The mass spectrometer is initially operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-). High-resolution



instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers provide mass accuracies in the low ppm range, enabling the determination of the elemental composition.

- Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the
  first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas
  (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass
  analyzer. This fragmentation pattern provides valuable insights into the molecule's
  structure.[4][5]
- Data Analysis: The acquired mass spectra are analyzed to determine the elemental composition from the accurate mass and to propose fragmentation pathways that are consistent with the observed product ions and the proposed structure of the molecule.

## **Biosynthetic Pathway of Loganin**

Loganin is a key intermediate in the biosynthesis of secoiridoids and terpene indole alkaloids. Its biosynthesis starts from geraniol, which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The following diagram illustrates the key steps in the conversion of geraniol to Loganin.[6][7]



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Caption: Biosynthetic pathway of Loganin from Geraniol.

The diagram illustrates the enzymatic conversions leading to the formation of Loganin. Key enzymes involved are Geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), Iridoid synthase (ISY), 7-deoxyloganic acid 7-hydroxylase (DL7H), and Loganic acid 0-methyltransferase (LAMT).

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